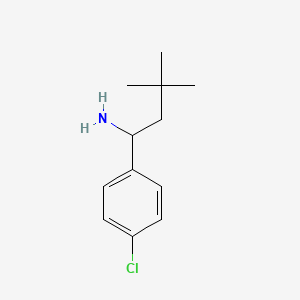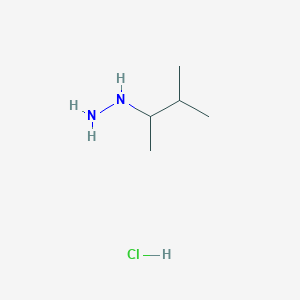
(3-Methylbutan-2-yl)hydrazine hydrochloride
Overview
Description
“(3-Methylbutan-2-yl)hydrazine hydrochloride” is a chemical compound with the molecular formula C5H15ClN2 and a molecular weight of 138.64 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “(3-Methylbutan-2-yl)hydrazine hydrochloride” consists of 5 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Scientific Research Applications
Fluorescent Probe for Measuring Hydrazine : A study by Zhu et al. (2019) developed a ratiometric fluorescent probe for the detection of hydrazine, which is highly active and toxic. This probe, utilizing dicyanoisophorone and a 4-bromobutyryl group, exhibited low cytotoxicity, reasonable cell permeability, and a large Stokes shift, making it suitable for fluorescence imaging in environmental water systems and living cells like HeLa cells and zebrafish (Zhu et al., 2019).
Synthesis and Dehydration of Dihydropyrazoles : Singh et al. (1999) explored the reaction of certain heterocycles with hydrazine hydrate, leading to the formation of 3-heterocyclyl-5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazoles. This work provides insights into the synthesis process and potential applications in various chemical industries (Singh et al., 1999).
Novel Fluorescence Sensor for Hydrazine : Wang et al. (2019) designed a new fluorescein-based probe for hydrazine, offering high sensitivity and specificity. The probe showed a significant fluorescence enhancement, a low detection limit, and was confirmed to be effective for detecting hydrazine in living cells (Wang et al., 2019).
Degradation Products in Aqueous Solution : Kanazawa et al. (1986) found that hydralazine hydrochloride undergoes degradation with cimetidine in aqueous solutions, forming various compounds like 1,1-di(phthalazin-3-yl)amine. This study highlights the complex interactions and stability of hydrazine compounds in solution (Kanazawa et al., 1986).
Antimicrobial and Anticancer Activities : El-Sawy et al. (2013) synthesized a series of compounds using hydrazine hydrate, revealing their antimicrobial activity against certain bacteria and in vitro cytotoxicity against various cancer cell lines. This study contributes to the potential therapeutic applications of hydrazine derivatives (El-Sawy et al., 2013).
Corrosion Inhibition of Mild Steel : Khaled (2006) investigated the use of hydrazine carbodithioic acid derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions. The study indicates the potential industrial application of these compounds in protecting metals against corrosion (Khaled, 2006).
properties
IUPAC Name |
3-methylbutan-2-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.ClH/c1-4(2)5(3)7-6;/h4-5,7H,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYCMNVNCVLWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylbutan-2-yl)hydrazine hydrochloride | |
CAS RN |
1193390-05-4 | |
| Record name | Hydrazine, (1,2-dimethylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl[(4-fluorophenyl)(phenyl)methyl]amine](/img/structure/B1420128.png)
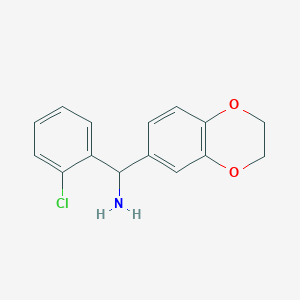
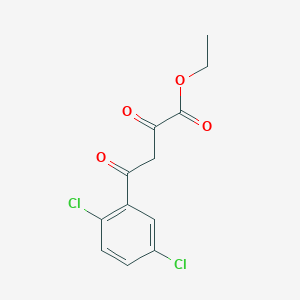

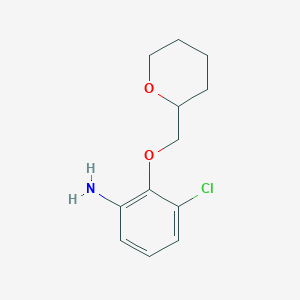
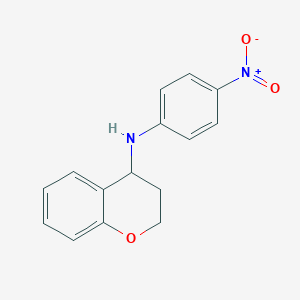
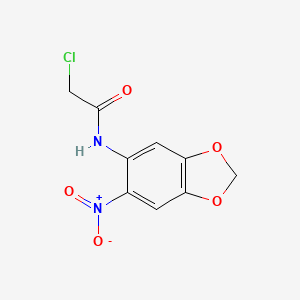
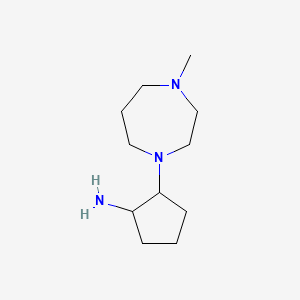
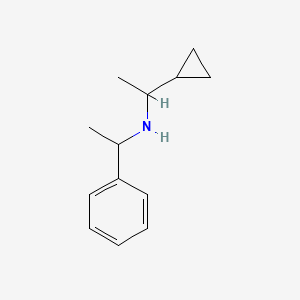
![N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1420140.png)
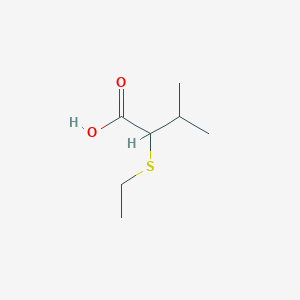
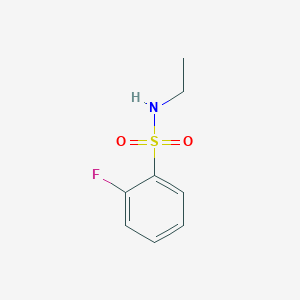
![(1-Cyclopropylethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B1420146.png)
